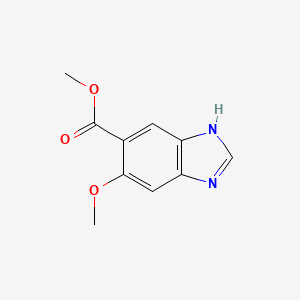

methyl 6-methoxy-3H-benzimidazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 6-methoxy-3H-benzimidazole-5-carboxylate, also known as MMBIC, is an organic compound with the molecular formula C12H11N2O4. It is a derivative of benzimidazole, a heterocyclic compound that is a constituent of many bioactive compounds of wide interest due to their diverse biological and clinical applications .

Molecular Structure Analysis

The molecular structure of methyl 6-methoxy-3H-benzimidazole-5-carboxylate is characterized by the presence of a benzimidazole ring, which contains two nitrogen atoms with amphoteric nature, possessing both acidic and basic characteristics .Chemical Reactions Analysis

Benzimidazole derivatives, including methyl 6-methoxy-3H-benzimidazole-5-carboxylate, can participate in various chemical reactions. For instance, they can be used as key precursors to synthesize substituted benzimidazo [1,2- a ]quinolones .Aplicaciones Científicas De Investigación

Antileukemic Agents

Gowda et al. (2009) synthesized novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives as potential chemotherapeutic agents. Among these, a compound structurally related to methyl 6-methoxy-3H-benzimidazole-5-carboxylate showed potent anti-leukemic activity by inducing cell cycle arrest and apoptosis in leukemic cells, suggesting potential as an anti-leukemic agent (Gowda et al., 2009).

Antifilarial and Antineoplastic Agents

Ram et al. (1992) reported on the synthesis and biological activity of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives, highlighting their potential as antineoplastic and antifilarial agents. This research underscores the versatility of benzimidazole derivatives in targeting different biological pathways (Ram et al., 1992).

Inhibition of Gastric Acid Secretion

Fellenius et al. (1981) discovered that substituted benzimidazoles, closely related to methyl 6-methoxy-3H-benzimidazole-5-carboxylate, could inhibit gastric acid secretion by blocking the (H+ + K+) ATPase enzyme. This finding has significant implications for the treatment of conditions related to excessive gastric acid secretion (Fellenius et al., 1981).

Anti-inflammatory Activity

Tozkoparan et al. (1998) synthesized and tested thiazolo[3,2‐a]pyrimidines for anti-inflammatory activity. Although structurally distinct, the methodology and biological testing could be relevant for researching the anti-inflammatory properties of methyl 6-methoxy-3H-benzimidazole-5-carboxylate derivatives (Tozkoparan et al., 1998).

Corrosion Inhibition

Yadav et al. (2013) explored the corrosion inhibition performance of benzimidazole derivatives on mild steel in acidic conditions, demonstrating the utility of these compounds in industrial applications beyond their biological activity. This study provides an example of the diverse applications of benzimidazole derivatives (Yadav et al., 2013).

Radioprotectors and Cytotoxicity

Tawar et al. (2003) synthesized disubstituted benzimidazoles with reduced cytotoxicity and enhanced DNA-ligand stability, showing potential as radioprotectors. This research highlights the importance of structural modifications in achieving desired biological effects (Tawar et al., 2003).

Direcciones Futuras

Benzimidazole derivatives, including methyl 6-methoxy-3H-benzimidazole-5-carboxylate, have a wide range of potential applications in medicinal chemistry. They are being actively researched for their diverse biological activities and potential use in the treatment of various diseases . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity . This opens up new opportunities for researchers to design future generation novel and potent imidazole- and benzimidazole-containing drugs .

Propiedades

IUPAC Name |

methyl 6-methoxy-3H-benzimidazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-14-9-4-8-7(11-5-12-8)3-6(9)10(13)15-2/h3-5H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHAPGCZLNVXOGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1C(=O)OC)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 6-methoxy-3H-benzimidazole-5-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chlorofuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2583304.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide](/img/structure/B2583306.png)

![[3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2583308.png)

![(E)-3-[(5-methyl-1H-pyrazol-3-yl)amino]-1-thiophen-2-ylprop-2-en-1-one](/img/structure/B2583311.png)

![Ethyl 2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylate](/img/structure/B2583314.png)

![8,13-Dioxo-13b-aza-13bH-dibenzo[b,g]fluorene-7-carboxylic acid ethyl ester](/img/structure/B2583319.png)

![(3,4-dichlorophenyl)-[4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidin-1-yl]methanone](/img/structure/B2583322.png)